molecular formula C9H12ClN3O B3227973 (S)-1-(2-Chloro-6-methyl-pyrimidin-4-yl)-pyrrolidin-3-ol CAS No. 1261235-36-2

(S)-1-(2-Chloro-6-methyl-pyrimidin-4-yl)-pyrrolidin-3-ol

Cat. No.: B3227973
CAS No.: 1261235-36-2
M. Wt: 213.66 g/mol
InChI Key: ZUIKZRQFOFCRNI-ZETCQYMHSA-N
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Description

(S)-1-(2-Chloro-6-methyl-pyrimidin-4-yl)-pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-6-methyl-pyrimidin-4-yl)-pyrrolidin-3-ol typically involves the reaction of 2-chloro-6-methylpyrimidine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-6-methyl-pyrimidin-4-yl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield a dihydropyrimidine derivative.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

(S)-1-(2-Chloro-6-methyl-pyrimidin-4-yl)-pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-methyl-pyrimidin-4-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride
  • (2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-yl-amine hydrochloride

Uniqueness

(S)-1-(2-Chloro-6-methyl-pyrimidin-4-yl)-pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both pyrrolidine and pyrimidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-4-8(12-9(10)11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIKZRQFOFCRNI-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)Cl)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189849
Record name 3-Pyrrolidinol, 1-(2-chloro-6-methyl-4-pyrimidinyl)-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261235-36-2
Record name 3-Pyrrolidinol, 1-(2-chloro-6-methyl-4-pyrimidinyl)-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261235-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-(2-chloro-6-methyl-4-pyrimidinyl)-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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